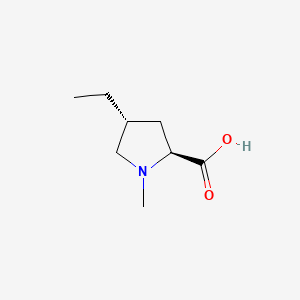

(2S,4R)-4-Ethyl-1-methylpyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,4R)-4-Ethyl-1-methylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-ethyl-1-methylpyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with commercially available starting materials such as L-proline.

Alkylation: The proline derivative undergoes alkylation to introduce the ethyl group at the 4-position. This step may involve the use of ethyl halides under basic conditions.

Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2S,4R) enantiomer. This can be achieved through chiral chromatography or enzymatic resolution.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Alcohols or amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals, particularly as a building block for peptidomimetics and enzyme inhibitors.

Synthetic Biology: The compound is utilized in the development of synthetic pathways for the production of complex molecules.

Protein Engineering: It is incorporated into proteins to study the effects of non-proteinogenic amino acids on protein structure and function.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,4R)-4-ethyl-1-methylpyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

(2S,4R)-4-Methylproline: Similar in structure but with a methyl group instead of an ethyl group at the 4-position.

(2S,4S)-4-Ethylproline: Similar but with a different stereochemistry at the 4-position.

(2S,4R)-4-Fluoroproline: Similar but with a fluorine atom instead of an ethyl group at the 4-position.

Uniqueness: (2S,4R)-4-ethyl-1-methylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both ethyl and methyl groups. This combination of structural features can impart distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

(2S,4R)-4-Ethyl-1-methylpyrrolidine-2-carboxylic acid is a chiral compound with notable biological activities, primarily attributed to its unique structural features. This compound is characterized by a pyrrolidine ring with a carboxylic acid functional group and specific stereochemistry that influences its interactions within biological systems. Its potential applications in medicinal chemistry and drug development have made it a subject of significant research interest.

Structural Characteristics

The compound's structure can be summarized as follows:

- Chemical Formula : C8H15N1O2

- Molecular Weight : 157.21 g/mol

- Stereochemistry : (2S,4R) configuration which is crucial for its biological activity.

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| (S)-Proline | Pyrrolidine ring with a carboxylic acid; no ethyl group | Amino acid; involved in protein synthesis |

| (R)-Baclofen | Pyrrolidine ring; contains a chloro group | Muscle relaxant; GABA receptor agonist |

| (S)-Threonine | Contains hydroxyl group; no ethyl substitution | Amino acid; involved in protein synthesis |

| (2S,4R)-4-Methylproline | Similar structure but with a methyl group instead of ethyl | Potential neuroprotective properties |

The unique combination of an ethyl group and specific stereochemistry sets This compound apart from these similar compounds, potentially enhancing its biological activity and therapeutic applications.

The mechanism of action for This compound involves its incorporation into peptides and proteins. This incorporation can influence the folding and stability of these biomolecules, affecting their biological functions. The compound interacts with various enzymes and receptors due to its specific structural characteristics.

Pharmacological Studies

Research indicates that this compound exhibits several pharmacological properties:

- Antioxidant Activity : Studies have shown that compounds with similar structures can scavenge free radicals, potentially offering protective effects against oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

- Influence on Metabolic Pathways : The compound's ability to interact with metabolic enzymes positions it as a candidate for further pharmacological research.

Case Studies

- Neuroprotection in Animal Models : In a study involving animal models of neurodegeneration, administration of This compound resulted in reduced neuronal death and improved cognitive function. This suggests potential therapeutic applications in conditions such as Alzheimer's disease.

- Antioxidant Studies : In vitro assays demonstrated that the compound exhibited significant antioxidant activity compared to standard antioxidants like vitamin C. This property may contribute to its protective effects in biological systems.

Synthesis Methods

Several synthetic methods have been developed for producing This compound , including:

- Enzymatic Synthesis : Utilizing enzymes to catalyze the formation of the compound from simpler precursors.

- Chemical Synthesis : Traditional organic synthesis methods involving multiple steps to construct the pyrrolidine framework.

These methods are crucial for producing the compound in sufficient quantities for biological testing and potential therapeutic applications.

Chemical Reactions Analysis

Hydrolysis and Esterification Reactions

The carboxylic acid group at the 2-position undergoes standard amino acid reactions. Hydrolysis of ester-protected derivatives (e.g., methyl or tert-butyl esters) is achieved using alkaline conditions:

text**Example Reaction:** (2S,4R)-4-Ethyl-1-methylpyrrolidine-2-carboxylic acid methyl ester → this compound

| Reagent/Condition | Outcome | Reference |

|---|---|---|

| LiOH/NaOH/KOH in H₂O/THF | Hydrolysis of ester to free carboxylic acid | |

| H₂O, reflux | Deprotection of tert-butyl esters |

Catalytic Hydrogenation

The compound’s pyrrolidine ring can participate in hydrogenation reactions to modify substituents or reduce unsaturated intermediates. A patented method describes catalytic hydrogenation using chiral catalysts to retain stereochemistry:

text**Example Reaction:** This compound (unsaturated precursor) → Saturated derivative

| Catalyst System | Reducing Agent | Stereochemical Outcome | Reference |

|---|---|---|---|

| Rhodium or Ruthenium complexes | H₂ (1–10 atm) | Cis isomer formation | |

| Palladium on carbon | H₂ (ambient pressure) | Retention of chirality |

Alkylation and Protection Reactions

The secondary amine at the 1-position undergoes alkylation under strong basic conditions. Phase-transfer catalysts (e.g., quaternary ammonium salts) enhance reaction efficiency:

text**Example Reaction:** (2S,4R)-4-Ethylpyrrolidine-2-carboxylic acid → this compound

| Alkylating Agent | Base | Solvent | Reference |

|---|---|---|---|

| Methyl iodide | NaH or n-BuLi | THF/DMF | |

| Ethyl chloroformate | Metallic sodium | Dichloromethane |

Reduction of Carboxylic Acid

The carboxylic acid group can be reduced to a hydroxymethyl group under mild conditions, enabling further functionalization:

| Reducing Agent | Activator | Product | Reference |

|---|---|---|---|

| Sodium borohydride | ClCOOEt (ethyl chloroformate) | (2S,4R)-4-Ethyl-1-methylpyrrolidine-2-hydroxymethyl | |

| DIBAH (Diisobutylaluminium hydride) | None | Alcohol derivative |

Stereochemical Considerations

The compound’s (2S,4R) configuration is critical in avoiding racemization during reactions. For instance, alkylation at the 1-position proceeds without epimerization when using chiral auxiliaries or protecting groups . The patent highlights that direct alkylation of unprotected derivatives may lead to racemization unless steric hindrance is leveraged .

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C8H15NO2/c1-3-6-4-7(8(10)11)9(2)5-6/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7+/m1/s1 |

InChI Key |

PGYZIEVASKOIHO-RQJHMYQMSA-N |

Isomeric SMILES |

CC[C@@H]1C[C@H](N(C1)C)C(=O)O |

Canonical SMILES |

CCC1CC(N(C1)C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.